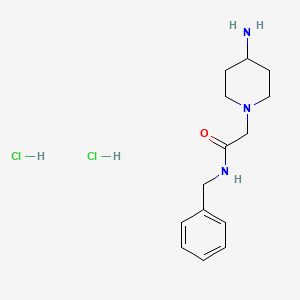

2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

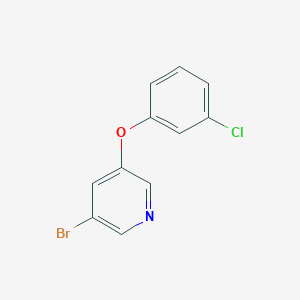

“2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains an amide functional group, which is a key structural component in proteins and many drugs .

Molecular Structure Analysis

The molecule contains a piperidine ring, a benzyl group, and an acetamide group . Piperidine is a six-membered ring with one nitrogen atom . The benzyl group consists of a phenyl ring attached to a methylene (-CH2-) group, and the acetamide group consists of a carbonyl group (C=O) attached to a nitrogen .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amine group on the piperidine ring could act as a nucleophile or base, and the carbonyl group in the acetamide could be attacked by nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Sigma Receptor Ligand Research

- Synthesis and Evaluation: A series of N-(1-benzylpiperidin-4-yl)arylacetamides, closely related to 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride, were synthesized and evaluated for their binding properties to sigma1 and sigma2 receptors. These compounds, including the one , demonstrated a higher affinity for sigma1 receptors compared to sigma2 receptors (Huang, Hammond, Wu, & Mach, 2001).

- Structure-Activity Relationships: The same team explored the structure-activity relationships of these compounds. Their findings emphasized the importance of specific substitutions on their binding affinity to sigma receptors, contributing to a better understanding of how molecular modifications can influence receptor interactions (Huang, Hammond, Wu, & Mach, 2001).

Development of Radiotracers

- Potential as Radiotracers: Another study highlighted the potential of N-(1-benzylpiperidin-4-yl)phenylacetamides as radiotracers for positron emission tomography or single-photon emission computed tomography imaging studies, suggesting a possible application for 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride in diagnostic imaging (Huang, Hammond, Whirrett, Kuhner, Wu, Childers, & Mach, 1998).

Synthesis and Characterization Studies

- Synthesis of Novel Compounds: Research has been conducted on the synthesis of various novel compounds using similar structures, which can provide insights into the synthetic pathways and potential applications of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride in creating new chemical entities (Mobinikhaledi, Foroughifar, & Faghihi, 2009).

Potential Therapeutic Applications

- Investigation as Multi-Targeted Therapeutics: Some derivatives of 2-benzylpiperidin-N-benzylpyrimidin-4-amines, structurally related to the compound , have been investigated for their multi-targeted therapeutic potential in Alzheimer's disease. This suggests potential research avenues for 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride in similar therapeutic contexts (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).

Future Directions

properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-benzylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c15-13-6-8-17(9-7-13)11-14(18)16-10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,15H2,(H,16,18);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHELTSGNCSIXPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Amine Hydrochloride](/img/structure/B1373714.png)

![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)